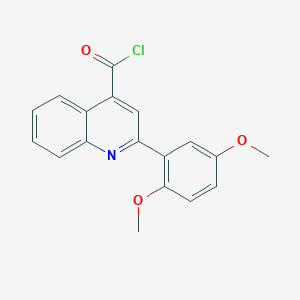

2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride

Description

Historical Context of Quinoline-Based Compounds in Organic Chemistry

The historical development of quinoline chemistry traces its origins to the early nineteenth century, marking a pivotal moment in the evolution of heterocyclic organic chemistry. Quinoline was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who designated the compound as "leukol," meaning "white oil" in Greek. This initial discovery represented one of the earliest systematic isolations of a nitrogen-containing heterocyclic compound from natural sources, establishing quinoline as a fundamental building block for subsequent chemical investigations. The significance of Runge's work extended beyond mere isolation, as it provided the chemical community with access to a previously unknown class of aromatic nitrogen heterocycles.

The subsequent decade witnessed further developments in quinoline chemistry when French chemist Charles Gerhardt obtained a similar compound through the dry distillation of quinine, strychnine, and cinchonine with potassium hydroxide in 1842. Gerhardt termed his isolated material "Chinoilin" or "Chinolein," initially believing it to be distinct from Runge's leukol due to apparent differences in chemical reactivity. However, German chemist August Hoffmann later demonstrated that these apparent differences resulted from the presence of contaminants rather than fundamental structural variations, establishing that both compounds were indeed identical. This early period of quinoline research exemplified the challenges faced by nineteenth-century chemists in characterizing complex organic molecules without modern analytical techniques.

The structural elucidation of quinoline represented a significant milestone in organic chemistry, with its structure being definitively established through extensive chemical degradation studies and ultimately confirmed by total synthesis in 1945 by Woodward and Doering. This achievement not only validated the proposed structure but also demonstrated the potential for synthetic organic chemistry to reproduce natural products and their analogs. The quinoline structure, comprising a benzene ring fused to a pyridine ring, provided chemists with a template for designing new compounds with potentially enhanced biological activities. The successful structural determination of quinoline paved the way for systematic investigations into structure-activity relationships within this class of compounds.

The twentieth century marked the golden age of quinoline-based drug development, with numerous therapeutic agents emerging from this chemical scaffold. The antimalarial properties of quinine, a naturally occurring quinoline alkaloid, had been recognized for centuries through the use of cinchona bark. However, the systematic development of synthetic quinoline derivatives as antimalarial agents began in earnest during the early 1900s, culminating in the development of chloroquine and other related compounds that revolutionized malaria treatment. These developments demonstrated the potential for chemical modification of natural quinoline structures to enhance therapeutic efficacy and reduce adverse effects.

The evolution of quinoline synthetic methodology has paralleled advances in organic synthesis more broadly, with numerous named reactions being developed specifically for quinoline construction. The Skraup synthesis, first reported in the late nineteenth century, provided a reliable method for preparing unsubstituted quinoline from aniline and glycerol under acidic conditions. Subsequently, the Friedländer synthesis, Conrad-Limpach synthesis, and Doebner reaction expanded the toolkit available to synthetic chemists for preparing substituted quinoline derivatives. These methodological advances enabled the systematic exploration of quinoline structure-activity relationships and facilitated the development of quinoline-based pharmaceuticals.

| Historical Milestone | Year | Contributor | Significance |

|---|---|---|---|

| First isolation from coal tar | 1834 | Friedlieb Ferdinand Runge | Initial discovery of quinoline as "leukol" |

| Isolation from alkaloid degradation | 1842 | Charles Gerhardt | Alternative preparation method established |

| Structure confirmation | 1945 | Woodward and Doering | Total synthesis validated proposed structure |

| Skraup synthesis development | Late 1800s | Zdenko Hans Skraup | First reliable synthetic method |

| Fluoroquinolone introduction | 1980s | Various researchers | Modern antibacterial applications |

Structural Significance of 2,5-Dimethoxyphenyl and Carbonyl Chloride Substituents

The 2,5-dimethoxyphenyl substituent in this compound represents a carefully designed structural modification that significantly influences both the electronic properties and biological activity of the parent quinoline scaffold. The methoxy groups positioned at the 2 and 5 positions of the phenyl ring create a unique electronic environment through their electron-donating characteristics. This substitution pattern differentiates the compound from other quinoline derivatives and provides specific advantages in terms of molecular recognition and binding affinity. The methoxy functional groups contribute electron density to the aromatic system through resonance effects, while simultaneously introducing potential hydrogen bonding sites that may enhance interaction with biological targets.

The electron-donating nature of methoxy groups creates a complex interplay of electronic effects within the 2,5-dimethoxyphenyl substituent. The oxygen atoms in the methoxy groups possess lone pairs of electrons that can participate in resonance with the aromatic ring system, thereby increasing the electron density at specific positions on the benzene ring. This electronic redistribution affects the overall charge distribution across the entire molecular framework, potentially influencing the compound's binding affinity for various protein targets. The positioning of methoxy groups at the 2 and 5 positions creates a specific electronic asymmetry that may be exploited in stereoselective binding interactions with chiral biological macromolecules.

The presence of two methoxy groups also significantly impacts the compound's physicochemical properties, particularly its solubility characteristics and membrane permeability. Methoxy substituents generally enhance lipophilicity while maintaining some polar character, creating compounds with balanced hydrophilic-lipophilic properties. This balance is crucial for pharmaceutical applications, as it affects both the compound's ability to cross biological membranes and its distribution within different tissue compartments. The 2,5-substitution pattern may provide optimal spatial arrangement for interactions with membrane components or transport proteins, potentially enhancing bioavailability and therapeutic efficacy.

The carbonyl chloride functional group at the 4-position of the quinoline ring represents one of the most reactive chemical functionalities commonly encountered in organic synthesis. This acyl chloride moiety exhibits exceptional reactivity toward nucleophiles due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. The high electrophilicity of the carbonyl carbon makes this position particularly susceptible to nucleophilic attack, enabling facile formation of amide, ester, and other carbonyl derivatives through substitution reactions. This reactivity profile positions the compound as an excellent synthetic intermediate for preparing more complex quinoline derivatives with diverse functional groups.

The mechanism of carbonyl chloride reactivity involves nucleophilic addition-elimination pathways that proceed through tetrahedral intermediates. The initial nucleophilic attack occurs at the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates hydrogen chloride to yield the final substituted product. This reaction pathway is highly favorable thermodynamically due to the formation of the strong hydrogen-chlorine bond and the restoration of carbonyl conjugation. The versatility of this reaction mechanism enables the incorporation of diverse nucleophilic species, including amines, alcohols, and other heteroatom-containing molecules, thereby expanding the structural diversity accessible from this synthetic intermediate.

The positioning of the carbonyl chloride group at the 4-position of the quinoline ring is particularly significant from both electronic and steric perspectives. The 4-position is electronically activated toward nucleophilic substitution due to its proximity to the quinoline nitrogen atom, which can stabilize developing negative charge through resonance effects. Additionally, the 4-position provides optimal geometric accessibility for nucleophilic attack, as it is not sterically hindered by the fused benzene ring or the 2-position substituent. This combination of electronic activation and steric accessibility makes the 4-carbonyl chloride functionality an ideal site for synthetic elaboration.

| Structural Feature | Electronic Effect | Synthetic Utility | Biological Relevance |

|---|---|---|---|

| 2,5-Dimethoxyphenyl | Electron-donating through resonance | Modulates reactivity at other sites | Enhances membrane permeability |

| 4-Carbonyl chloride | Strong electron-withdrawing | High reactivity toward nucleophiles | Potential for covalent protein modification |

| Quinoline core | Aromatic stabilization | Provides rigid scaffold | Known pharmacophore for multiple targets |

| Overall architecture | Balanced electronic distribution | Versatile synthetic intermediate | Optimal for central nervous system activity |

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-22-11-7-8-17(23-2)14(9-11)16-10-13(18(19)21)12-5-3-4-6-15(12)20-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCAZCDGBFOWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501217071 | |

| Record name | 2-(2,5-Dimethoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501217071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-87-8 | |

| Record name | 2-(2,5-Dimethoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,5-Dimethoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501217071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with a carbonyl chloride group and a dimethoxyphenyl substituent. The presence of methoxy groups enhances its electron-donating capacity, potentially influencing its solubility and reactivity in biological systems.

The biological activity of this compound is believed to involve interactions with various molecular targets such as enzymes and receptors. These interactions can modulate key biological pathways, leading to observed pharmacological effects. The specific mechanisms remain under investigation but may include:

- Enzyme inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor modulation : It could interact with receptors that play roles in inflammation or cancer progression.

Anticancer Activity

Numerous studies have focused on the anticancer properties of quinoline derivatives. For instance:

- In vitro studies : A derivative similar to this compound was evaluated against several cancer cell lines, showing significant cytotoxic effects. One study reported that a related compound exhibited an IC50 value of 3.39 μM against ovarian carcinoma cells .

- Mechanistic insights : Research has indicated that certain quinoline derivatives induce apoptosis in cancer cells by upregulating apoptotic markers such as p53 and caspases .

Case Studies

| Study Reference | Compound | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|---|

| 6d | A2780 | 3.39 | MRP2 inhibition | |

| 6h | MCF-7 | 0.22 | EGFR kinase inhibition |

- Study on MRP2 Inhibition : A study evaluated the ability of a quinoline derivative to inhibit the MRP2 transporter in ovarian carcinoma cells, finding that it outperformed standard drugs like ketoprofen .

- EGFR Kinase Inhibition : Another study reported that a related compound demonstrated significant inhibitory activity against EGFR kinase, which is crucial for cancer cell growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

- Molecular formula : C₂₂H₁₈ClN₂O

- Molecular weight : 377.85 g/mol

- Melting point: 223–225°C (ethanol) .

Comparison :

- The amino group at the 4-position in 4k contrasts with the carbonyl chloride in the target compound, reducing electrophilicity.

- The 4-chlorophenyl and 4-methoxyphenyl substituents in 4k introduce steric hindrance and electronic effects distinct from the 2,5-dimethoxyphenyl group in the target compound.

- Synthetic relevance : 4k is synthesized via Pd-catalyzed cross-coupling (PdCl₂(PPh₃)₂, PCy₃), suggesting that similar methods might apply to the target compound .

4-Chloro-2-phenylquinoline

Comparison :

- The absence of a carbonyl chloride group and methoxy substituents reduces both molecular weight and polarity.

- The chloro group at the 4-position is less reactive toward nucleophiles compared to the carbonyl chloride in the target compound.

Reactivity with Nucleophiles

2-Phenylquinoline-4-carboxyl Chloride

- Reactivity: Condenses with carbamide, amino alcohols, and ethylenediamine to form derivatives like: 2-Phenyl-4-quinoloylcarbamide (m.p. 232°C) N'N'-Bis-(2-phenyl-4-quinoloyl)carbamide (m.p. 215°C) .

Comparison :

Structural Analogues in Industrial Catalogs

4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic Acid

Comparison :

Data Table: Key Properties of Comparable Compounds

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride generally follows a multi-step sequence:

Step 1: Formation of the quinoline core

The quinoline nucleus is typically constructed via classical methods such as Friedländer condensation or related annulation reactions. This involves the condensation of 2-aminoaryl ketones with suitable carbonyl compounds (e.g., ketones or aldehydes) under acidic or catalytic conditions.Step 2: Introduction of the 2,5-dimethoxyphenyl substituent

The 2,5-dimethoxyphenyl group is introduced at the 2-position of the quinoline ring either by direct condensation with 2,5-dimethoxybenzaldehyde derivatives or by cross-coupling reactions such as Suzuki-Miyaura coupling if halogenated quinoline precursors are available.Step 3: Conversion of the quinoline-4-carboxylic acid or ester to the acyl chloride

The carboxylic acid or ester at the 4-position is converted to the corresponding acyl chloride using chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅).

Detailed Preparation Methods

Friedländer Condensation for Quinoline Core Formation

Reaction conditions:

A mixture of 2-aminoaryl ketone and a suitable ketone or aldehyde (e.g., 2,5-dimethoxybenzaldehyde) is refluxed in the presence of catalysts such as chloramine-T or acid catalysts in solvents like acetonitrile or ethanol. The reaction is monitored by thin-layer chromatography (TLC) until completion.Catalysts:

Chloramine-T has been reported as an efficient catalyst for Friedländer annulation, providing good yields of quinoline derivatives under mild conditions.Yields:

Typical yields for quinoline formation via Friedländer condensation range from moderate to excellent (60–90%) depending on substrate and conditions.

Introduction of 2,5-Dimethoxyphenyl Group

Direct condensation:

Using 2,5-dimethoxybenzaldehyde as the carbonyl component in Friedländer condensation allows direct incorporation of the 2,5-dimethoxyphenyl substituent at the 2-position of quinoline.Cross-coupling reactions:

Alternatively, Suzuki-Miyaura coupling can be employed to attach the 2,5-dimethoxyphenyl group onto a halogenated quinoline intermediate. This method offers flexibility and regioselectivity, especially for substituted quinolines.

Conversion to 4-Carbonyl Chloride

Chlorination reagents:

The quinoline-4-carboxylic acid or ester is treated with chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride to form the corresponding acyl chloride.Reaction conditions:

Typically carried out under reflux in anhydrous solvents like dichloromethane or chloroform, sometimes in the presence of catalytic DMF to activate the chlorinating agent.Purification:

The crude acyl chloride is purified by recrystallization (e.g., in ethanol or ethyl acetate) or by chromatography under anhydrous conditions to avoid hydrolysis.

Representative Experimental Protocol (Literature-Based)

| Step | Reagents & Conditions | Notes | Yield (%) |

|---|---|---|---|

| 1. Friedländer condensation | 2-aminoacetophenone (1 mmol), 2,5-dimethoxybenzaldehyde (1.2 mmol), chloramine-T (1 mmol), acetonitrile, reflux | Reaction monitored by TLC; product purified by column chromatography | 75–85 |

| 2. Ester hydrolysis (if ester intermediate used) | Base hydrolysis with KOH in ethanol/water mixture, reflux | Converts ester to carboxylic acid | 90 |

| 3. Chlorination to acyl chloride | Thionyl chloride (excess), reflux in dry dichloromethane, catalytic DMF | Anhydrous conditions essential; product moisture-sensitive | 80–90 |

Analytical Characterization of Intermediates and Final Product

| Technique | Purpose | Typical Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Aromatic protons δ 7.2–8.5 ppm; methoxy protons δ 3.8–4.0 ppm; methyl groups δ ~2.6 ppm |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight verification | Accurate mass within 2 ppm of calculated [M+H] peak |

| Fourier Transform Infrared Spectroscopy (FT-IR) | Functional group identification | Strong carbonyl chloride stretch near 1770 cm⁻¹; methoxy C–O stretches |

| Thin Layer Chromatography (TLC) | Reaction monitoring | Distinct Rf values for starting materials and products |

| Recrystallization and Melting Point | Purity assessment | Sharp melting points consistent with literature values |

Research Findings and Optimization Notes

Catalyst efficiency:

Chloramine-T catalyzed Friedländer condensation offers a simple and efficient approach for quinoline synthesis with good yields and mild conditions.Catalyst recycling:

Magnetic nanoparticle-supported catalysts have been explored for quinoline carboxylic acid synthesis, showing good reusability and high yields, which could be adapted for related syntheses.Microwave-assisted synthesis:

Microwave irradiation can reduce reaction times and improve yields in quinoline formation steps.Handling precautions:

The acyl chloride intermediate is moisture-sensitive and should be stored under inert atmosphere at low temperatures to prevent hydrolysis.

Summary Table of Preparation Methods

| Preparation Stage | Method | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Quinoline core formation | Friedländer condensation | 2-aminoaryl ketone, 2,5-dimethoxybenzaldehyde, chloramine-T | Reflux in acetonitrile | 75–85% | Efficient catalytic system |

| Carboxylic acid formation (if ester intermediate) | Hydrolysis | KOH, ethanol/water | Reflux | ~90% | Converts ester to acid |

| Acyl chloride formation | Chlorination | Thionyl chloride, catalytic DMF | Reflux, anhydrous | 80–90% | Moisture sensitive product |

Q & A

Q. What are the common synthetic routes for 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride?

The synthesis typically involves:

- Friedel-Crafts acylation to construct the quinoline core.

- Chlorination of the corresponding carboxylic acid derivative (e.g., using thionyl chloride or oxalyl chloride) to introduce the carbonyl chloride group.

- Functionalization of the quinoline backbone with methoxyphenyl substituents via nucleophilic aromatic substitution or cross-coupling reactions .

Q. How is the compound characterized after synthesis?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and molecular structure.

- Infrared (IR) Spectroscopy : To identify the carbonyl chloride group (~1770 cm⁻¹).

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

Q. What safety precautions are required when handling this compound?

- Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation of vapors.

- Store in a dry, airtight container under inert conditions to prevent hydrolysis of the carbonyl chloride group .

Advanced Research Questions

Q. How can synthetic methods be optimized for higher yield and reduced byproducts?

Advanced strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.

- Continuous flow reactors : Enhance reaction efficiency and scalability.

- Solvent-free conditions : Minimize environmental impact and simplify purification .

Q. What strategies address contradictions in reported biological activity data?

- Standardized assays : Use multiple in vitro models (e.g., enzyme inhibition, cell viability) to cross-validate results.

- Structural analogs comparison : Analyze activity trends using derivatives with systematic substitutions (Table 1).

- Mechanistic studies : Probe binding interactions via surface plasmon resonance (SPR) or X-ray crystallography .

Q. Table 1: Structure-Activity Relationships (SAR) of Quinoline Derivatives

Q. How does the carbonyl chloride group influence reactivity in nucleophilic environments?

- The electron-withdrawing nature of the carbonyl chloride increases electrophilicity at the quinoline C-4 position, facilitating reactions with:

- Amines : To form amides for drug candidate libraries.

- Alcohols : For esterification in prodrug development.

- Competing hydrolysis can occur in aqueous media, requiring anhydrous conditions for stable intermediate generation .

Q. What computational tools predict regioselectivity in electrophilic substitutions?

- Density Functional Theory (DFT) : Models charge distribution to identify reactive sites (e.g., C-6 vs. C-8 positions).

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways.

- Docking studies : Predict binding affinity in biological targets (e.g., kinase enzymes) .

Methodological Notes

- Data Validation : Cross-reference spectral data with PubChem or Reaxys entries to resolve discrepancies in reported melting points or spectral peaks .

- Reaction Monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate stability during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.